6-Nitro-2,5-pyridinediamine 6-Nitro-2,5-pyridinediamine
Brand Name: Vulcanchem
CAS No.: 69825-83-8
VCID: VC3731670
InChI: InChI=1S/C5H6N4O2/c6-3-1-2-4(7)8-5(3)9(10)11/h1-2H,6H2,(H2,7,8)
SMILES: C1=CC(=NC(=C1N)[N+](=O)[O-])N
Molecular Formula: C5H6N4O2
Molecular Weight: 154.13 g/mol

6-Nitro-2,5-pyridinediamine

CAS No.: 69825-83-8

Cat. No.: VC3731670

Molecular Formula: C5H6N4O2

Molecular Weight: 154.13 g/mol

* For research use only. Not for human or veterinary use.

6-Nitro-2,5-pyridinediamine - 69825-83-8

Specification

CAS No. 69825-83-8
Molecular Formula C5H6N4O2
Molecular Weight 154.13 g/mol
IUPAC Name 6-nitropyridine-2,5-diamine
Standard InChI InChI=1S/C5H6N4O2/c6-3-1-2-4(7)8-5(3)9(10)11/h1-2H,6H2,(H2,7,8)
Standard InChI Key DRSOPPBVZYEMNZ-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1N)[N+](=O)[O-])N
Canonical SMILES C1=CC(=NC(=C1N)[N+](=O)[O-])N

Introduction

Structural and Chemical Properties

Molecular Structure and Identifiers

6-Nitro-2,5-pyridinediamine has the molecular formula C₅H₆N₄O₂, with a molecular weight of 154.13 g/mol . Its structure features:

  • A pyridine ring (aromatic six-membered ring with one nitrogen atom).

  • Two primary amino groups (-NH₂) at positions 2 and 5.

  • A nitro group (-NO₂) at position 6.

Synonyms:

  • 6-Nitropyridine-2,5-diamine

  • 2,5-Pyridinediamine, 6-nitro-

  • 6-Nitro-2,5-diaminopyridine .

Identifiers:

PropertyValue
CAS Number69825-83-8
PubChem CID9815243
SMILESC1=CC(=NC(=C1N)N+[O-])N
InChIKeyDRSOPPBVZYEMNZ-UHFFFAOYSA-N

Synthesis and Preparation

Enzymatic Hydrolysis Method

A notable synthetic route involves enzymatic hydrolysis using glutaryl acylase (BioCatalytics, Inc.), as described in patent EP1348700 :

Reaction Scheme:

  • Substrate: 5-[5-Amino-6-nitro-2-(pyridinyl)amino]-5-oxopentanoic acid.

  • Conditions:

    • Buffer: 200 mM potassium phosphate (pH 7.5).

    • Enzyme: Immobilized glutaryl acylase (104 units/mL).

    • Temperature: 37°C for 24 hours.

  • Product: 2,5-Diamino-6-nitropyridine (6-Nitro-2,5-pyridinediamine).

Yield: Complete conversion achieved within 24 hours .

Chemical Reactivity and Functional Groups

Functional Group Interactions

The compound’s reactivity is governed by its:

  • Nitro Group: Electron-withdrawing, directing electrophilic substitution to meta positions.

  • Amino Groups: Electron-donating, enabling nucleophilic substitution or metal coordination.

Key Reactions:

Reaction TypeConditionsOutcome
Reduction (Nitro to Amine)Catalytic hydrogenation (H₂/Pd)6-Amino-2,5-diaminopyridine
AcylationAcetyl chloride, pyridineN-Acetylated derivatives
Metal CoordinationTransition metals (e.g., Cu²⁺)Complexes for catalysis or sensing

Applications and Research Significance

Synthetic Chemistry

6-Nitro-2,5-pyridinediamine serves as a precursor for:

  • Heterocyclic Ligands: Coordination to metal ions for catalytic applications.

  • Pharmaceutical Intermediates: Synthesis of nitropyridine-based bioactive molecules.

Data Gaps and Future Directions

Research Priorities

  • Biological Screening: Systematic evaluation of antimicrobial and anticancer potential.

  • Catalytic Applications: Exploration in transition-metal catalysis.

  • Environmental Fate: Ecotoxicity studies to inform regulatory assessments.

Challenges

  • Synthetic Complexity: Limited scalability of enzymatic methods for industrial use.

  • Stability Concerns: Susceptibility to hydrolysis under acidic/basic conditions.

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